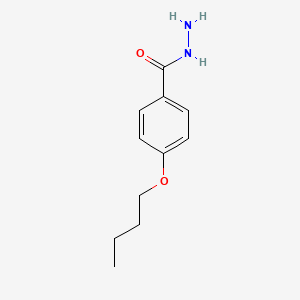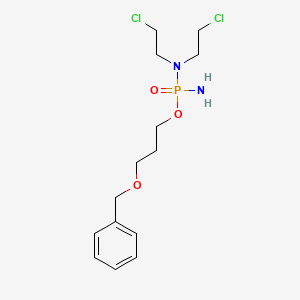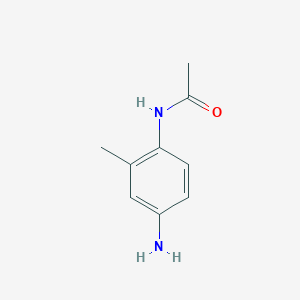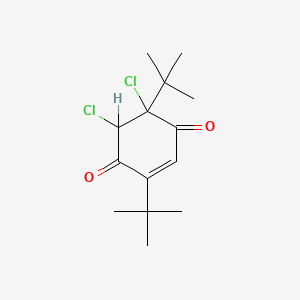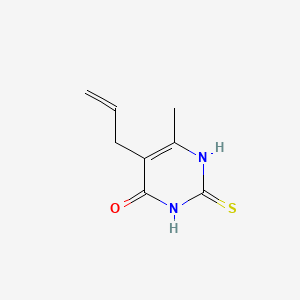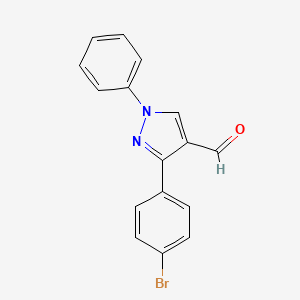
3-(4-溴苯基)-1-苯基-1H-吡唑-4-甲醛
描述
The compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has been the subject of various studies due to its interesting structural and photophysical properties. While the provided data does not include a direct study on this exact compound, related research on similar pyrazole derivatives provides insights into the characteristics and potential applications of such compounds. For instance, studies on compounds with fluorophenyl and methoxyphenyl groups attached to the pyrazole core have been conducted to understand their molecular structures, vibrational frequencies, and potential for nonlinear optical applications .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, with the Vilsmeier-Haack reagent being one method used to introduce the carbaldehyde functional group . The synthesis process is crucial as it determines the purity and yield of the final compound, which in turn affects its physical and chemical properties. Although the exact synthesis method for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not detailed in the provided data, similar compounds have been synthesized and structurally confirmed through techniques such as X-ray diffraction, NMR, and elemental analysis .
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the crystal structure of pyrazole derivatives. For example, the crystal structure of a chloro-substituted pyrazole derivative was determined, revealing the planarity between the aldehydic fragment and the adjacent pyrazole ring . This information is essential for understanding the molecular geometry and potential reactivity of the compound. The molecular structure influences the compound's interaction with other molecules, which is critical for its potential applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation reactions to form more complex heterocyclic compounds . The reactivity of the aldehyde group in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde would allow it to participate in such reactions, potentially leading to the synthesis of new compounds with diverse biological activities or material properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior and quantum yield, can be influenced by the nature of the substituents on the pyrazole ring . For instance, the emission spectrum and dipole moment of a bromophenyl-substituted pyrazole derivative were studied in different solvents, demonstrating how solvent polarity affects these properties . These properties are important for the development of pyrazole-based materials for optoelectronic applications.
科学研究应用
Photophysical Properties
3-(4-Bromophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde exhibits notable photophysical properties. X-ray diffraction analysis and photophysical studies highlight its structure and emission spectrum in various solvents, demonstrating significant variations in extinction coefficients and quantum yield. This suggests its potential in photophysical research and applications (Singh et al., 2013).
Crystal Structure Analysis
The compound's crystal structure has been explored through X-ray diffraction, providing insights into its molecular conformation and potential applications in crystallography and materials science. Studies on similar pyrazole compounds emphasize the relevance of dihedral angles between pyrazole and substituted rings, which could be crucial for understanding molecular interactions (Loh et al., 2013).
Antimicrobial Applications
Research has demonstrated the potential of pyrazole derivatives in antimicrobial applications. When combined with chitosan to form Schiff bases, these compounds exhibit varied antimicrobial activities against a range of bacteria and fungi, indicating their promise in developing new antimicrobial agents (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Potential
The compound has been investigated for its antioxidant and anti-inflammatory properties. Derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde have shown significant activity in these areas, suggesting its utility in the development of treatments for related conditions (Sudha et al., 2021).
Molecular Docking and Nonlinear Optics
Studies involving molecular docking and analysis of optical properties have been conducted. This research focuses on understanding the molecule's structural stability, charge transfer, and hyperpolarizability, contributing to its potential in nonlinear optics and as an inhibitor in pharmaceutical research (Mary et al., 2015).
Anticonvulsant and Analgesic Activities
The compound's derivatives have been evaluated for their anticonvulsant and analgesic activities, demonstrating potential in developing treatments for conditions involving seizures and pain (Viveka et al., 2015).
安全和危害
未来方向
属性
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNXBBOBLTDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358082 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
36640-41-2 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36640-41-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



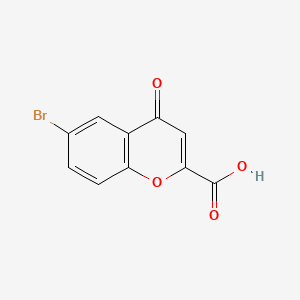
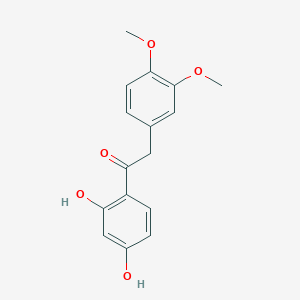
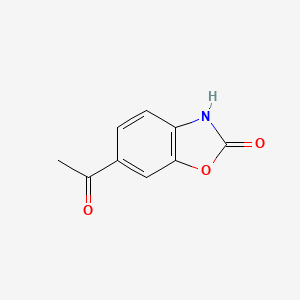
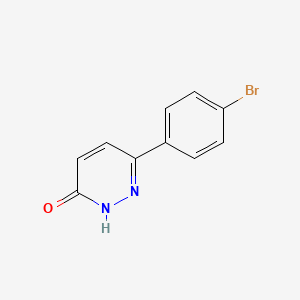
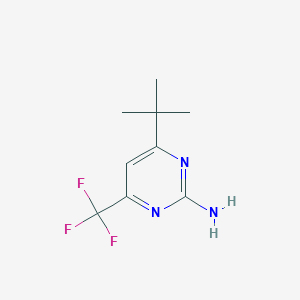
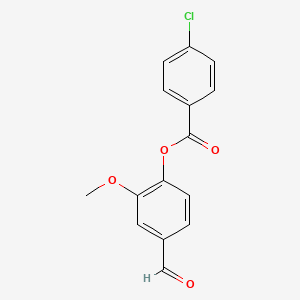
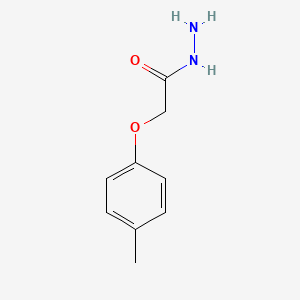
![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)
